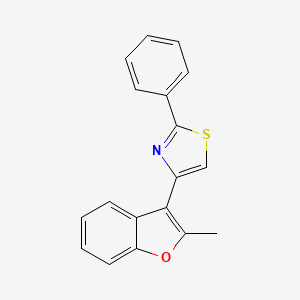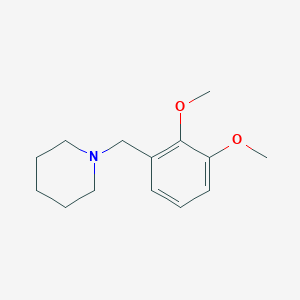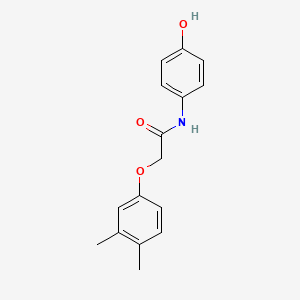
3-allyl-2-(methylthio)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that belongs to the quinazolinone family. This compound has attracted the attention of researchers due to its unique chemical structure and potential therapeutic applications.
作用機序
The mechanism of action of 3-allyl-2-(methylthio)-4(3H)-quinazolinone is not fully understood. However, it has been reported to interact with various cellular targets, including DNA, enzymes, and signaling pathways. In cancer cells, this compound has been shown to induce DNA damage and activate the p53 pathway, leading to apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of topoisomerases, which are involved in DNA replication and transcription. In inflammatory cells, this compound has been shown to inhibit the activation of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
3-allyl-2-(methylthio)-4(3H)-quinazolinone has been reported to exhibit various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and inhibit the activity of matrix metalloproteinases. In inflammatory cells, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
実験室実験の利点と制限
The advantages of using 3-allyl-2-(methylthio)-4(3H)-quinazolinone in lab experiments include its potential therapeutic applications, its unique chemical structure, and its availability for synthesis. However, the limitations of using this compound in lab experiments include its low solubility in water, its potential toxicity, and the need for further studies to fully understand its mechanism of action.
将来の方向性
There are several future directions for research on 3-allyl-2-(methylthio)-4(3H)-quinazolinone. These include:
1. Further studies on the mechanism of action of this compound in cancer cells and inflammatory cells.
2. Development of new synthetic methods to improve the yield and purity of the product.
3. Evaluation of the potential of this compound as a lead compound for drug development.
4. Studies on the pharmacokinetics and pharmacodynamics of this compound in animal models.
5. Investigation of the potential of this compound as a therapeutic agent for other diseases, such as neurological disorders and cardiovascular diseases.
Conclusion:
In conclusion, 3-allyl-2-(methylthio)-4(3H)-quinazolinone is a heterocyclic organic compound that has potential therapeutic applications in various diseases. Its unique chemical structure and potential therapeutic activities have attracted the attention of researchers. Further studies are needed to fully understand its mechanism of action and evaluate its potential as a lead compound for drug development.
合成法
The synthesis of 3-allyl-2-(methylthio)-4(3H)-quinazolinone involves the reaction of 2-aminobenzamide with allyl bromide and sodium hydride in the presence of dimethylformamide. The resulting intermediate is then reacted with methylthioacetic acid under basic conditions to form the final product. This method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
3-allyl-2-(methylthio)-4(3H)-quinazolinone has shown potential therapeutic applications in various diseases. It has been reported to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cells by inducing apoptosis and cell cycle arrest. In addition, it has been reported to inhibit the activity of matrix metalloproteinases, which are involved in cancer invasion and metastasis. In inflammatory diseases, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Furthermore, it has been reported to exhibit antibacterial and antifungal activities against various pathogens.
特性
IUPAC Name |
2-methylsulfanyl-3-prop-2-enylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c1-3-8-14-11(15)9-6-4-5-7-10(9)13-12(14)16-2/h3-7H,1,8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYNULQMGJRNFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C(=O)N1CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5818413.png)

![5-isopropyl-3-(1-naphthyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5818426.png)

![N'-[2-(4-methoxyphenoxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5818443.png)

![2-[(2-methylbenzyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5818456.png)
![1-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]-2-naphthol](/img/structure/B5818458.png)

![N'-[(3,4-dimethylbenzoyl)oxy]-4-iodobenzenecarboximidamide](/img/structure/B5818467.png)
![N-{3-[(isobutylamino)carbonyl]phenyl}-2-furamide](/img/structure/B5818475.png)

![3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5818483.png)
![ethyl 1-[(1,3-dimethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-4-piperidinecarboxylate](/img/structure/B5818494.png)